(7-Methoxy-2-methylpyrazolo[1,5-A]pyridin-4-YL)methanamine
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Overview
Description
(7-Methoxy-2-methylpyrazolo[1,5-A]pyridin-4-YL)methanamine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyridine family This compound is characterized by its fused ring structure, which includes both pyrazole and pyridine rings The presence of a methoxy group at the 7th position and a methyl group at the 2nd position further defines its chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Methoxy-2-methylpyrazolo[1,5-A]pyridin-4-YL)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-3-aminopyridine with methoxyacetaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified using chromatographic techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(7-Methoxy-2-methylpyrazolo[1,5-A]pyridin-4-YL)methanamine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (7-Methoxy-2-methylpyrazolo[1,5-A]pyridin-4-YL)methanamine is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with specific enzymes and receptors makes it a candidate for drug discovery and development. Studies have shown its potential in inhibiting certain enzymes, which could be useful in treating diseases .
Medicine
In medicine, this compound is explored for its therapeutic properties. Its derivatives have shown promise in preclinical studies as potential treatments for cancer, inflammation, and neurological disorders .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and fluorescent dyes. Its photophysical properties make it suitable for applications in optoelectronics and imaging technologies .
Mechanism of Action
The mechanism of action of (7-Methoxy-2-methylpyrazolo[1,5-A]pyridin-4-YL)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Similar in structure but contains a pyrimidine ring instead of a pyridine ring.
Pyrazolo[3,4-d]pyrimidine: Another related compound with a different ring fusion pattern.
Triazolopyridine: Contains a triazole ring fused to a pyridine ring.
Uniqueness
(7-Methoxy-2-methylpyrazolo[1,5-A]pyridin-4-YL)methanamine is unique due to its specific substitution pattern and the presence of both methoxy and methyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C10H13N3O |
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Molecular Weight |
191.23 g/mol |
IUPAC Name |
(7-methoxy-2-methylpyrazolo[1,5-a]pyridin-4-yl)methanamine |
InChI |
InChI=1S/C10H13N3O/c1-7-5-9-8(6-11)3-4-10(14-2)13(9)12-7/h3-5H,6,11H2,1-2H3 |
InChI Key |
GSPZRJJLGDSBEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC=C(C2=C1)CN)OC |
Origin of Product |
United States |
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